ReAsH-EDT2

Description

Overview of Site-Specific Protein Labeling Strategies in Live Cell Imaging

Site-specific protein labeling is a crucial technique in live cell imaging, enabling researchers to observe protein dynamics, localization, and interactions in real-time within their physiological context. Traditional methods often involve fusing target proteins with large fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP) wikipedia.orgfishersci.atfishersci.cawikidata.orguni.lu. While powerful, FPs can sometimes interfere with the protein's native function, folding, or trafficking due to their significant size wikipedia.orgfishersci.atfishersci.cawikidata.org. To address these challenges, alternative strategies have emerged, including enzymatic labeling, bioorthogonal chemistry, and the development of small, genetically encoded peptide tags that can be labeled with synthetic fluorophores wikipedia.orgfishersci.atuni.lu. Among these, the biarsenical labeling system stands out for its unique combination of genetic encoding and chemical specificity uni.lu.

Fundamental Principles of the Biarsenical Labeling System

The biarsenical labeling system relies on the highly specific and high-affinity interaction between a small, genetically encoded peptide tag and a biarsenical fluorophore.

The Tetracysteine Tag and its Specificity for Biarsenical Fluorophores

At the core of this system is the tetracysteine (TC) tag, a short peptide sequence typically consisting of six amino acids, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) fishersci.ca. This motif is genetically fused to the protein of interest, allowing the cell's machinery to express the tagged protein fishersci.ca. The small size of the TC-tag (approximately 6 amino acids, 585 Da) is a significant advantage, as it is less likely to perturb the structure or biological activity of the target protein compared to larger fluorescent protein fusions wikidata.org. The tetracysteine tag exhibits high specificity and affinity for biarsenical compounds. The four cysteine residues in the tag form a specific binding site for the two arsenic atoms present in the biarsenical fluorophore. Research has shown that the preferred conformation for high-affinity binding is a hairpin structure formed by the peptide sequence.

Mechanism of Fluorescent Activation Upon Ligand Binding

Biarsenical fluorophores, such as ReAsH-EDT2, are designed to be non-fluorescent or only weakly fluorescent in solution when unbound. This "turn-on" characteristic is crucial for reducing background fluorescence and improving signal-to-noise ratios in live-cell imaging. Upon encountering the tetracysteine tag, the biarsenical compound undergoes a conformational change as its two arsenic groups covalently bind to the four thiol groups of the cysteine residues within the tag. This covalent bond formation restricts the rotational freedom of the fluorophore and rigidifies its structure, leading to a dramatic increase in fluorescence intensity. The 1,2-ethanedithiol (B43112) (EDT) molecules, with which ReAsH is typically pre-complexed, are displaced upon binding to the higher-affinity tetracysteine motif fishersci.ca.

Historical Development and Evolution of Biarsenical Probes in Molecular Biology

The pioneering work of Roger Y. Tsien and his colleagues in 1998 laid the foundation for the biarsenical labeling system uni.lu. The first prominent biarsenical probe developed was Fluorescein (B123965) Arsenical Hairpin binder (FlAsH) fishersci.cawikidata.orguni.lu. FlAsH, a fluorescein derivative, enabled specific covalent labeling of recombinant proteins inside live cells and became strongly green fluorescent upon binding to the tetracysteine motif.

Following the success of FlAsH, the need for probes with different spectral properties led to the development of its red-shifted analog, Resorufin (B1680543) Arsenical Hairpin binder (ReAsH) fishersci.ca. ReAsH is a derivative of the red fluorophore resorufin. To enhance cell permeability and reduce non-specific binding to endogenous cysteine-rich proteins, both FlAsH and ReAsH are typically supplied pre-complexed with 1,2-ethanedithiol (EDT), forming FlAsH-EDT2 and this compound, respectively fishersci.ca. EDT acts as a "scavenger" for non-specific binding sites and can be used in excess to outcompete endogenous thiols fishersci.ca. This compound is a membrane-permeable biarsenical compound that covalently binds to tetracysteine sequences, allowing the protein to be imaged. It is commonly used for studying protein localization, trafficking, folding, and interactions in living cells or cell lysates uni.lu. Notably, this compound also offers the advantage of being compatible with electron microscopy due to its ability to photoconvert diaminobenzidine into a localized precipitate. The ongoing evolution of biarsenical probes has expanded their applications, including use in FRET studies, chromophore-assisted light inactivation, and sequential pulse labeling.

Properties of this compound

| Property | Value | Source |

| Excitation Wavelength | 593 nm | |

| Emission Wavelength | 608 nm | |

| Molecular Weight | 545.38 g/mol | |

| Molecular Formula | C₁₆H₁₃As₂NO₃S₄ | |

| CAS Number | 438226-89-2 | |

| PubChem CID | 15462495 | |

| Appearance | Fluorescent, membrane-permeable biarsenical compound |

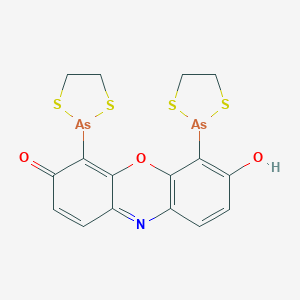

Structure

2D Structure

Properties

IUPAC Name |

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Mechanistic Basis of Reash Edt2 Functionality

Coordination Chemistry of ReAsH-EDT2 with Thiol Groups

This compound is a biarsenical derivative of the red fluorophore resorufin (B1680543), which is rendered membrane-permeable and non-fluorescent by complexation with two molecules of 1,2-ethanedithiol (B43112) (EDT). The core of its functionality lies in the reversible displacement of EDT and the subsequent formation of stable covalent bonds with the thiol groups of cysteine residues within a specific peptide sequence. The interaction is a classic example of arsenic's affinity for sulfhydryl groups.

The binding mechanism involves the two arsenic (III) atoms of the ReAsH molecule each forming coordinate covalent bonds with two cysteine thiols from the tetracysteine tag. This results in the formation of two stable five-membered dithioarsolane rings, effectively cross-linking the dye to the protein of interest. This binding event is highly specific to the spatial arrangement of the four cysteine residues in the recognition motif. Upon binding, the ReAsH molecule undergoes a conformational change that restricts its rotational freedom, leading to a significant increase in its fluorescence quantum yield and a shift in its spectral properties, making the labeled protein readily detectable.

Elucidation of the Tetracysteine Motif Binding Site

The high specificity and affinity of this compound are not for any set of four cysteine residues, but for a uniquely structured motif that presents the thiol groups in an optimal geometry for chelation.

Structural Requirements for High-Affinity Binding: Cys-Cys-Xaa-Xaa-Cys-Cys Motif

The minimal recognition sequence for high-affinity binding of this compound is the tetracysteine motif Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Cys' is cysteine and 'Xaa' can be any non-cysteine amino acid. This sequence is rarely found in endogenous proteins, which contributes to the low background staining in cellular applications. The two pairs of adjacent cysteines are crucial for the formation of the dithioarsolane rings with the biarsenical probe. The two 'Xaa' positions provide a critical spacing that allows the peptide backbone to adopt a conformation conducive to binding.

Role of Proline and Glycine in Optimized Tetracysteine Sequences (e.g., CCPGCC, FLNCCPGCCMEP)

Research has demonstrated that the identity of the two intervening amino acids ('Xaa-Xaa') significantly influences the binding affinity. The sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) has been identified as an optimized core motif that exhibits a 20-fold higher affinity for biarsenical dyes compared to the original motif with Arginine and Glutamic acid in these positions. The Proline-Glycine (PG) dipeptide is known to be a strong promoter of β-turns in peptides. This propensity is critical for inducing a hairpin turn in the peptide backbone, which brings the two Cys-Cys pairs into close proximity and the correct orientation for binding to the two arsenic atoms of ReAsH.

| Feature | CCPGCC Motif | FLNCCPGCCMEP Motif |

| Core Sequence | Cys-Cys-Pro-Gly-Cys-Cys | Cys-Cys-Pro-Gly-Cys-Cys |

| Flanking Residues | None (or native protein sequence) | Phe-Leu-Asn- and -Met-Glu-Pro |

| Relative Affinity | High | Higher than CCPGCC |

| Dithiol Resistance | Moderate | Significantly higher than CCPGCC |

Conformational Changes in the Tetracysteine Tag upon this compound Binding

Upon binding of this compound, the tetracysteine tag undergoes a significant conformational change, adopting a well-defined hairpin structure. NMR spectroscopy studies of the FLNCCPGCCMEP motif in complex with ReAsH have confirmed the formation of a type I β-turn centered on the Pro-Gly sequence. This hairpin fold is stabilized by the coordination of the four cysteine thiols to the two arsenic atoms of ReAsH. This induced fit is crucial for the high affinity and stability of the complex. The rigidification of the peptide tag upon binding is also a key factor in the fluorescence enhancement of the ReAsH dye.

Influence of Dithiol Chelators (e.g., EDT, BAL) on Binding Equilibrium and Specificity

Dithiol chelators play a dual role in the application of this compound. Initially, EDT is used to cap the arsenic atoms, rendering the probe non-fluorescent and cell-permeable. During and after the labeling procedure, dithiol chelators are used in washing steps to reduce non-specific background fluorescence. These small-molecule dithiols can compete with both non-specifically bound ReAsH and, at higher concentrations, with the specific tetracysteine-bound ReAsH.

The binding of ReAsH to the tetracysteine motif is a reversible equilibrium that can be shifted by the concentration of competing dithiols. British Anti-Lewisite (BAL) is a more potent chelator for arsenic than EDT and is approximately threefold more effective at displacing biarsenical dyes from their binding sites. The enhanced stability of the complex formed with the optimized FLNCCPGCCMEP motif is evident in its significantly higher resistance to displacement by BAL compared to the minimal CCPGCC motif. This allows for more stringent washing conditions, leading to a better signal-to-noise ratio in imaging experiments. For instance, the CCPGCC motif begins to be affected by BAL concentrations above 100 µM, whereas the FLNCCPGCCMEP motif can resist BAL concentrations up to 1 mM.

| Chelator | Potency | Application |

| 1,2-Ethanedithiol (EDT) | Moderate | Supplied with ReAsH to maintain non-fluorescence; used in washing steps. |

| British Anti-Lewisite (BAL) | High (approx. 3x more potent than EDT) | Used in washing steps for more effective reduction of background fluorescence. |

Synthesis and Derivatization Strategies for Reash Edt2

Synthetic Pathways for Membrane-Permeant Biarsenical Fluorophores

Membrane-permeant biarsenical fluorophores are a class of chemical probes designed to cross cell membranes and bind to specific protein tags, most notably the tetracysteine motif (Cys-Cys-X-X-Cys-Cys). The general synthetic strategy for these molecules hinges on the introduction of two arsenic moieties onto a fluorophore scaffold. This is typically achieved through a two-step process involving mercuration followed by a palladium-catalyzed transmetallation.

The initial step involves the mercuration of the parent dye, such as fluorescein (B123965) or resorufin (B1680543). This reaction introduces mercury groups at specific positions on the aromatic core of the fluorophore. For instance, the reaction of fluorescein with mercuric trifluoroacetate (B77799) leads to the formation of 4',5'-bis(trifluoroacetoxymercuri)fluorescein. acs.orgnih.gov

The subsequent and crucial step is the transmetallation reaction. The mercurated intermediate is treated with an arsenic-containing reagent, most commonly arsenic trichloride (B1173362) (AsCl₃), in the presence of a palladium catalyst. acs.orgresearchgate.net This reaction substitutes the mercury groups with arsenic groups. The final step in the synthesis is the capping of the arsenic atoms with a dithiol, such as 1,2-ethanedithiol (B43112) (EDT). This capping is essential as it renders the biarsenical probe non-fluorescent until it binds to the target tetracysteine motif, at which point the EDT is displaced, and the fluorescence is restored. nih.gov This general pathway has been successfully applied to a variety of fluorophores to create a palette of biarsenical probes with different spectral properties. acs.org

Two-Step Synthetic Procedure for ReAsH-EDT2 from Resorufin Precursors

The synthesis of this compound, a red-emitting biarsenical probe, is a prime example of the general synthetic strategy, starting from the inexpensive precursor dye, resorufin. nih.govnih.gov The procedure can be completed in a typical chemistry laboratory over 2-3 days. nih.gov

Step 1: Mercuration of Resorufin

The first step is the mercuration of resorufin. While mercuric acetate (B1210297) can be used, it often results in a mixture of polysubstituted products, leading to low and variable yields of the desired product. acs.org A more effective method involves the use of mercuric trifluoroacetate, which provides exclusive disubstitution. acs.org In a typical procedure, resorufin is reacted with mercuric oxide (HgO) in trifluoroacetic acid (TFA). acs.orgacs.org This reaction yields the mercurated resorufin intermediate.

Step 2: Transmetallation and Capping with EDT

The second step involves the transmetallation of the mercurated resorufin intermediate. This is carried out by reacting the intermediate with arsenic trichloride (AsCl₃) in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂). nih.govacs.org The reaction is typically performed in an anhydrous solvent like N-methyl-2-pyrrolidinone (NMP) under an inert atmosphere. nih.gov A base, such as N,N-diisopropylethylamine (DIEA), is also added to the reaction mixture. acs.org

Following the transmetallation, the reaction is quenched by the addition of a solution of 1,2-ethanedithiol (EDT) in aqueous acetone. acs.org This step serves to cap the arsenic atoms, forming the final product, this compound. The crude product is then purified to yield the desired biarsenical probe.

Table 1: Reagents for the Synthesis of this compound

| Step | Reagent | Purpose |

| Mercuration | Resorufin | Starting fluorophore |

| Mercuric Oxide (HgO) | Source of mercury | |

| Trifluoroacetic Acid (TFA) | Solvent and acid catalyst | |

| Transmetallation | Mercurated Resorufin | Intermediate from Step 1 |

| Arsenic Trichloride (AsCl₃) | Source of arsenic | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | |

| N,N-Diisopropylethylamine (DIEA) | Base | |

| N-Methyl-2-pyrrolidinone (NMP) | Anhydrous solvent | |

| Capping | 1,2-Ethanedithiol (EDT) | Capping agent for arsenic |

| Aqueous Acetone | Solvent for capping reaction |

Methodological Considerations in Handling Arsenic-Containing Reagents

The synthesis of this compound and other biarsenical probes involves the use of arsenic trichloride (AsCl₃), a highly toxic and corrosive reagent. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): When handling arsenic trichloride, it is essential to wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as rubber gloves), and safety glasses or goggles. pnnl.gov All handling should be performed within a certified chemical fume hood to avoid inhalation of toxic vapors. researchgate.netnih.gov

Handling and Storage: Arsenic trichloride should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. mdpi.com The container should be tightly sealed. When in use, avoid contact with skin, eyes, and clothing. researchgate.net It is crucial to prevent the release of arsenic trichloride into the environment. mdpi.com

Emergency Procedures: In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water. pnnl.gov For eye contact, flush the eyes with copious amounts of water for several minutes. pnnl.gov If inhaled, the individual should be moved to fresh air immediately. pnnl.gov In all cases of exposure, prompt medical attention is necessary.

Waste Disposal: All waste containing arsenic must be disposed of as hazardous waste according to institutional and governmental regulations. This includes contaminated labware and PPE.

Development and Characterization of this compound Analogs and Related Biarsenical Probes

The success of FlAsH-EDT2 and this compound has spurred the development of a range of analogs and other biarsenical probes with varied spectral properties and functionalities. These probes are generally synthesized using the same mercuration and transmetallation strategy.

CrAsH-EDT2: This is a biarsenical probe based on a carboxyfluorescein scaffold. It serves as a fluorogenic biarsenical and an intermediate for creating other functional probes. researchgate.net

CHoXAsH-EDT2 and HoXAsH-EDT2: These are blue-fluorescing biarsenical probes derived from 3,6-dihydroxyxanthone and its 2,7-dichloro derivative, respectively. acs.org Upon binding to a tetracysteine peptide, they exhibit a significant fluorescence enhancement of over 20-fold, with excitation and emission maxima around 380 nm and 430 nm, respectively. acs.org

F2-FlAsH: This is a photostable fluorogenic biarsenical probe, offering advantages in imaging applications where photostability is critical. researchgate.net

AsCy3: This is a red-emitting biarsenical probe based on the Cy3 dye. acs.orgpnnl.gov It was developed to have a larger distance between the two arsenic moieties (~14.5 Å) compared to FlAsH and ReAsH (~6 Å). pnnl.gov This difference in spacing allows for the development of orthogonal labeling systems where AsCy3 and FlAsH can selectively bind to different tetracysteine tag variants. AsCy3 exhibits good photostability and a high quantum yield. acs.orgpnnl.gov

Table 2: Spectral Properties of Selected Biarsenical Probes

| Probe | Parent Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| This compound | Resorufin | 593 acs.org | 608 acs.org |

| FlAsH-EDT2 | Fluorescein | ~508 | ~528 |

| CHoXAsH-EDT2 | 2,7-dichloro-3,6-dihydroxyxanthone | ~380 acs.org | ~430 acs.org |

| HoXAsH-EDT2 | 3,6-dihydroxyxanthone | ~380 acs.org | ~430 acs.org |

| AsCy3 | Cy3 | ~555 | ~570 |

Advanced Research Applications of Reash Edt2 in Biological Systems

Live Cell Protein Labeling and Dynamic Tracking

ReAsH-EDT2 is a membrane-permeant dye that is itself non-fluorescent. nih.govacs.org However, upon binding to a genetically encoded tetracysteine tag (Cys-Cys-Pro-Gly-Cys-Cys) on a protein of interest, it becomes highly fluorescent. nih.govresearchgate.net This fluorogenic property is a key advantage, as it minimizes background fluorescence from unbound dye, enabling high-contrast imaging in living cells. nih.gov The small size of the tetracysteine tag, typically only six amino acids, is less likely to interfere with the normal function and localization of the target protein compared to larger fluorescent protein tags. nih.govthermofisher.cn

Site-Specific Fluorescent Labeling of Recombinant Proteins in Mammalian Cells

The this compound system facilitates the site-specific fluorescent labeling of recombinant proteins in a variety of mammalian cell lines. acs.orgthermofisher.cn To achieve this, the gene encoding the protein of interest is engineered to include the short DNA sequence for the tetracysteine tag. nih.gov This construct is then introduced into mammalian cells for expression. thermofisher.cn The membrane-permeable this compound can then be added to the cell culture, where it crosses the cell membrane and binds with high affinity and specificity to the tetracysteine motif on the expressed protein. researchgate.netthermofisher.cn The binding is covalent and stable for hours, yet it can be reversed if necessary. nih.gov This technique has been successfully applied to a wide range of proteins, allowing for precise visualization of the tagged protein within the cellular context. springernature.com

| Property | Description |

| Labeling Principle | This compound, a non-fluorescent biarsenical dye, binds with high affinity to a genetically encoded tetracysteine tag (CCPGCC) on a protein of interest, becoming highly fluorescent upon binding. |

| Cell Permeability | The dye is membrane-permeant, allowing for the labeling of intracellular proteins in living cells. thermofisher.cnthermofisher.com |

| Tag Size | The tetracysteine tag is small (6 amino acids), minimizing potential interference with protein function and localization. thermofisher.cn |

| Specificity | The tetracysteine motif is rare in endogenous proteins, leading to highly specific labeling of the tagged protein. researchgate.net |

Analysis of Protein Subcellular Localization and Trafficking Dynamics

A primary application of this compound labeling is the determination of a protein's subcellular localization and the real-time tracking of its movement within the cell. medchemexpress.com Once a protein is fluorescently tagged, its distribution can be observed using fluorescence microscopy. This allows researchers to identify the specific organelles or cellular compartments where the protein resides. Furthermore, time-lapse imaging can reveal the dynamic trafficking of the protein, such as its movement between the nucleus and cytoplasm, its transport along cytoskeletal tracks, or its internalization from the plasma membrane. thermofisher.com This ability to visualize protein dynamics provides crucial insights into cellular processes like signal transduction, protein secretion, and endocytosis.

Pulse-Chase Labeling for Investigating Protein Turnover and Biosynthesis

The sequential use of two different biarsenical dyes, FlAsH-EDT2 (green fluorescence) and this compound (red fluorescence), enables pulse-chase experiments to distinguish between pre-existing and newly synthesized populations of a protein. nih.govthermofisher.com In a typical pulse-chase experiment, the cells are first "pulsed" with FlAsH-EDT2 to label the existing pool of the target protein. After a "chase" period, during which new proteins are synthesized, the cells are then labeled with this compound. This dual-labeling strategy allows for the temporal separation and distinct visualization of older (green) and newer (red) protein populations. thermofisher.com Such experiments are invaluable for studying protein turnover rates, biosynthesis, and the processes of protein assembly and internalization. thermofisher.com

Application in Viral Protein Imaging and Dynamics (e.g., HIV-1 Gag)

The small size of the tetracysteine tag makes the this compound system particularly well-suited for studying viral proteins, where the fusion of large fluorescent proteins can sometimes interfere with virus assembly and infectivity. nih.gov Researchers have successfully used this method to label and track the dynamics of viral proteins, such as the Human Immunodeficiency Virus type 1 (HIV-1) Gag protein. nih.gov Gag is the primary structural protein of HIV-1 and is crucial for the formation of virus particles. nih.govmdpi.com By tagging Gag with a tetracysteine motif and labeling it with this compound, the localization and movement of Gag can be visualized in living cells, providing insights into the mechanisms of viral assembly at the plasma membrane. nih.govplos.org Studies have shown that nascent Gag rapidly concentrates in specific areas of the plasma membrane after translation. nih.gov

Probing Protein Conformational Changes and Intermolecular Interactions

Beyond tracking protein location and movement, this compound can also be employed to investigate more subtle molecular events, such as conformational changes in proteins and their interactions with other molecules.

Fluorescence Resonance Energy Transfer (FRET) Studies Utilizing this compound

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two fluorescent molecules. This compound can serve as an excellent FRET acceptor when paired with a suitable donor fluorophore, such as a green fluorescent protein (GFP) or cyan fluorescent protein (CFP). nih.govnih.gov In a FRET-based experiment, the donor and acceptor fluorophores are attached to two different proteins of interest, or to two different domains of the same protein. If the two fluorophores come within a very short distance (typically 1-10 nanometers), energy can be transferred from the excited donor to the acceptor, resulting in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. acs.orgualberta.ca

By monitoring these changes in fluorescence, researchers can detect and quantify protein-protein interactions or conformational changes that bring the donor and acceptor fluorophores into close proximity. nih.govnih.gov For instance, HeLa cells transfected with a GFP-tagged protein containing a tetracysteine site showed a significant quenching of GFP emission and a corresponding sensitized emission from this compound upon labeling, indicating a high degree of FRET and successful labeling of the protein. acs.orgualberta.ca This approach has been used to study a variety of dynamic cellular events, including receptor dimerization and the activation of signaling pathways. nih.govucsd.edu

| FRET Partner | Application | Finding |

| Green Fluorescent Protein (GFP) | Detecting protein labeling and interaction | Quenching of GFP fluorescence by over 80% upon this compound labeling of a C-terminal tetracysteine tag, indicating efficient FRET and labeling. acs.orgualberta.ca |

| Yellow Fluorescent Protein (YFP) | Confirming specific targeting of ReAsH | Energy transfer from YFP to ReAsH was observed only in cells expressing the tetracysteine-tagged RyR1 construct, confirming specific labeling. plos.org |

| Cyan Fluorescent Protein (CFP) | Investigating protein-protein associations | FlAsH, a similar biarsenical dye, has been used as a FRET partner with CFP to study protein interactions. nih.gov |

Bipartite Tetracysteine Display for Intra- and Intermolecular Interactions

A sophisticated extension of the TC-tagging technology is the "bipartite tetracysteine display." nih.gov In this strategy, the tetracysteine motif is split into two pairs of cysteines (e.g., Cys-Cys), which are fused to two different proteins or to two distinct locations within the same polypeptide. nih.govdoi.org FlAsH or ReAsH will only bind and become fluorescent when the two halves of the motif are brought into close proximity by the interaction or folding of the host proteins. doi.org

This technique provides a powerful, fluorescence-based method to detect specific protein-protein interactions or to monitor conformational changes within a single protein in living cells. nih.gov Research has shown that the success of ReAsH binding in a bipartite system is dependent on the structural context of the split motifs. nih.gov The system preferentially favors sites with high flexibility, such as unstructured loops, which can readily adopt the ideal coordination geometry for the ReAsH molecule. nih.govnih.gov In contrast, introducing the cysteine pairs into more rigid secondary structures like β-sheets can limit the effectiveness of ReAsH binding. nih.gov This method has been used to create genetically encodable sensors for kinase activity and to survey the dynamics of protein domains. doi.orgresearchgate.net

Singlet Oxygen Generation for Proximity Sensing and Long-Range Interaction Studies

Beyond FRET, this compound has another photochemical property that can be exploited for studying protein interactions. When illuminated, ReAsH can act as a photosensitizer, generating singlet oxygen, a highly reactive form of oxygen. nih.gov This property can be used for proximity sensing over longer distances than those accessible by FRET (which is limited to about 8-10 nm). nih.gov

In an innovative application, ReAsH was used as a singlet oxygen generator to detect protein interactions across a distance of 25 nm. nih.gov The experimental setup involved placing ReAsH in the cytosol of one cell and a singlet oxygen-sensing variant of GFP in a neighboring cell, with the two cells connected by connexin-43 gap junctions. Upon illumination, the singlet oxygen generated by ReAsH diffused through the gap junction and triggered a response from the sensor GFP, demonstrating that the two proteins were within interaction distance. nih.gov This method of proximity sensing is not dependent on the precise orientation of the fluorophores, unlike FRET, and allows for the detection of interactions over a significantly larger range. nih.gov

Correlative Light and Electron Microscopy (CLEM) Applications

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy in living cells with the high-resolution ultrastructural detail provided by electron microscopy (EM). This compound is a key tool in this field because it can act as both a fluorescent probe and a catalyst for a reaction that generates an EM-visible precipitate. nih.govnih.gov

This compound-Mediated Photoconversion of Diaminobenzidine (DAB) for EM Detection

A major application of this compound in CLEM is its ability to catalyze the photoconversion of 3,3'-diaminobenzidine (DAB). nih.govnih.gov In this process, cells containing a ReAsH-labeled protein of interest are first imaged using fluorescence microscopy. The cells are then fixed and incubated with a DAB solution. ucsd.edu When the ReAsH molecule is excited with high-intensity light, it locally generates reactive oxygen species that oxidize the DAB monomers, causing them to polymerize into an insoluble precipitate. thermofisher.comnih.govnih.gov

This DAB polymer is osmiophilic, meaning it readily reacts with osmium tetroxide, a common heavy metal stain used in sample preparation for electron microscopy. nih.gov The reaction creates a highly localized, electron-dense deposit at the site of the original ReAsH-labeled protein, which can then be easily visualized with a transmission electron microscope. thermofisher.comnih.gov This process effectively converts the fluorescent signal into a permanent, high-contrast EM stain. nih.govnih.gov

Table 2: Key Steps in ReAsH-Mediated DAB Photoconversion

| Step | Description | Purpose |

|---|---|---|

| 1. Labeling | Live cells expressing a TC-tagged protein are incubated with this compound. | To attach the fluorescent and photo-catalytic probe to the protein of interest. |

| 2. Fluorescence Imaging | The location of the ReAsH-labeled protein is recorded using a fluorescence microscope. | To identify the protein's location and dynamics in the living cell. |

| 3. Fixation & Incubation | Cells are fixed and then incubated in a solution of diaminobenzidine (DAB). | To preserve cellular structure and provide the substrate for photoconversion. |

| 4. Photoconversion | The sample is illuminated with high-intensity light at the excitation wavelength of ReAsH. | ReAsH catalyzes the polymerization of DAB into an insoluble precipitate at the protein's location. |

Integration of Live-Cell Fluorescence Imaging with High-Resolution Electron Microscopy

The ReAsH-DAB photoconversion technique provides a direct link between the dynamic information from live-cell fluorescence imaging and the static, high-resolution snapshots from electron microscopy. tandfonline.comnih.gov Researchers can first observe the behavior of a specific protein in a living cell—for example, its trafficking pathway or its incorporation into larger structures. nih.govresearchgate.net Then, by fixing the cell at a specific moment and performing the photoconversion, they can pinpoint the exact location of that same protein within the detailed ultrastructure of the cell.

This approach has been successfully used to study the dynamics of the gap junction protein connexin-43 and to visualize the distribution of viral components within infected cells. nih.govnih.gov For example, in a study of HIV-1, the viral nucleocapsid protein was tagged and labeled with ReAsH. nih.gov Live-cell imaging showed fluorescent spots corresponding to viral complexes, and subsequent CLEM analysis revealed these spots as specific, dark precipitates in TEM images, allowing for their localization near microtubules and nuclear pores. nih.gov This integration provides an unparalleled level of detail, connecting protein function observed in real-time with its precise structural context.

Spatiotemporal Analysis of Cellular Structures and Protein Assemblies

The ability to fluorescently label specific proteins in living cells with this compound provides a robust method for studying the dynamic organization of cellular components. Researchers can track the movement, localization, and turnover of tagged proteins in real-time, offering insights into the assembly and disassembly of complex cellular structures.

One key application is in pulse-chase experiments, where different pools of a protein synthesized at different times can be differentially labeled. nih.gov For instance, an existing population of a tetracysteine-tagged protein can be labeled with the green-fluorescent FlAsH-EDT2. tandfonline.com After a set period, newly synthesized proteins can then be labeled with the red-fluorescent this compound. tandfonline.comnih.gov This dual-color labeling strategy allows for the direct visualization of protein transport, incorporation into larger assemblies, and degradation over time.

This technique has been successfully employed to study the dynamics of various proteins, including β-tubulin and viral matrix proteins. tandfonline.comnih.gov Furthermore, the high affinity and specificity of the ReAsH-TC interaction enable long-term imaging of cellular processes, including cell division, without significant loss of signal. nih.gov The precise localization of proteins within subcellular compartments, such as the Golgi apparatus or plasma membrane, can be determined through co-localization studies with other fluorescent markers. tandfonline.com

Functional Biological Pathway Investigations

The DNA damage response (DDR) is a critical cellular process that detects and repairs DNA lesions to maintain genomic stability. gsi.denih.gov A key player in this pathway is the p53-binding protein 1 (53BP1), which is recruited to sites of DNA double-strand breaks (DSBs). gsi.demdpi.com By tagging 53BP1 with a tetracysteine motif, its recruitment to DNA damage foci can be visualized in real-time using this compound.

Upon induction of DNA damage, for example by ionizing radiation or laser micro-irradiation, the accumulation of ReAsH-labeled 53BP1 at the damage sites can be observed as distinct fluorescent foci. gsi.de This allows for the kinetic analysis of 53BP1 recruitment and the subsequent assembly of repair complexes. nih.gov Live-cell imaging experiments have shown that 53BP1 recruitment is a rapid process, occurring within minutes of damage induction. gsi.de

The use of this compound in this context offers several advantages. It allows for the study of repair dynamics in living cells, providing a more accurate picture of the process compared to fixed-cell immunofluorescence. gsi.de Additionally, this compound can be used in correlative light and electron microscopy (CLEM), where the fluorescence signal of ReAsH allows for the identification of damage sites that can then be analyzed at high resolution using electron microscopy. gsi.de

Table 1: Key Proteins in DNA Damage Response Studied with this compound

| Protein | Function in DNA Damage Response | Information Gained with this compound |

|---|---|---|

| 53BP1 | Adaptor/mediator protein, promotes non-homologous end joining (NHEJ) repair. nih.gov | Real-time kinetics of recruitment to DNA double-strand breaks. gsi.de |

| γH2AX | A phosphorylated histone variant that marks DNA double-strand breaks. nih.gov | Co-localization with 53BP1 to confirm recruitment to damage sites. mdpi.com |

Protein misfolding and aggregation are associated with a wide range of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov this compound, in conjunction with a technique called bipartite tetracysteine display, provides a sensitive method for detecting protein misfolding and aggregation in living cells. nih.govbioorganic-chemistry.com

In this approach, the tetracysteine tag is split into two pairs of cysteines located at different positions within a protein or on two different interacting proteins. bioorganic-chemistry.com When the protein is correctly folded or the two proteins interact, the cysteine pairs are brought into close proximity, allowing for high-affinity binding of this compound and subsequent fluorescence. nih.gov Conversely, if the protein misfolds or the interaction is disrupted, the cysteine pairs remain separated, leading to weaker this compound binding and reduced fluorescence. nih.gov

This method has been used to differentiate between folded and misfolded protein variants in live cells. nih.gov Studies have shown that destabilized or mutant proteins that are prone to misfolding exhibit significantly lower fluorescence intensity when labeled with this compound compared to their wild-type counterparts. nih.gov This strategy can potentially be used to screen for factors that influence protein folding and aggregation in a cellular context. bioorganic-chemistry.com

Table 2: Application of this compound in Protein Misfolding Studies

| Experimental Setup | Principle | Outcome |

|---|---|---|

| Bipartite Tetracysteine Display | Two pairs of cysteines are engineered into a protein. Correct folding brings the pairs together, enabling strong this compound binding and fluorescence. bioorganic-chemistry.com | Misfolded proteins show reduced fluorescence, allowing for the detection of misfolding events in live cells. nih.gov |

| Affinity Measurements | The binding affinity of this compound to wild-type and misfolded protein variants is measured. nih.gov | Misfolded polypeptides bind to this compound with lower affinity compared to well-folded versions. nih.gov |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. thebiogrid.orgnih.gov Consequently, small molecules that can inhibit specific PPIs are of great interest as potential therapeutics. rsc.orgeuropeanpharmaceuticalreview.com this compound-based assays can be adapted for high-throughput screening of PPI inhibitors.

One such assay is the protease exclusion assay, which can be used to identify compounds that disrupt a specific protein-peptide interaction. nih.gov In this setup, a peptide containing a tetracysteine tag is designed to bind to a target protein. When the peptide is bound to the protein, it is protected from cleavage by a specific protease. However, if a small molecule inhibitor disrupts the interaction, the peptide is released and subsequently cleaved by the protease, leading to a loss of this compound fluorescence. This change in fluorescence can be readily detected in a high-throughput format.

This method has been successfully used to screen for inhibitors of the p53-Mdm2 interaction, a therapeutically relevant target in cancer. nih.gov The assay is sensitive, rapid, and can be applied to a wide range of protein-peptide interactions, making it a valuable tool for drug discovery. nih.gov

Methodological Considerations, Challenges, and Optimizations in Reash Edt2 Utilization

Optimization of Labeling Protocols

Optimizing the labeling conditions for ReAsH-EDT2 is crucial to achieve a high signal-to-noise ratio and accurate protein visualization.

The optimal concentration of this compound can vary depending on the specific application and the method of protein expression. For instance, in transiently transfected cells, where protein expression levels are generally higher, an incubation concentration of 2.5 µM this compound is often recommended. wikipedia.org For cells transduced with lentivirus, a lower concentration of 1.25 µM may be sufficient. wikipedia.org To further optimize the fluorescent signal, researchers can vary the this compound reagent concentration within a range of 1 µM to 10 µM. wikipedia.org

Table 1: Recommended this compound Concentrations for Different Cell Transfection Methods

| Application Type | Recommended Initial Concentration | Optimization Range |

| Transfected Cells | 2.5 µM | 1–10 µM |

| Lentivirus Transduced Cells | 1.25 µM | 1–10 µM |

Labeling time is another critical parameter that requires optimization. For most applications, a labeling period of 30–60 minutes is typical. wikipedia.org However, it is advisable to optimize the labeling time for specific protein and cell line combinations, with visualization of protein labeling every 15 minutes for up to 90 minutes to determine the saturation point. wikipedia.org

As the fluorescent signal from the bound this compound increases, there is a concomitant increase in non-specific background fluorescence. wikipedia.org To mitigate this, specific wash procedures are essential. Historically, 1,2-ethanedithiol (B43112) (EDT) was added during labeling and washing steps to reduce non-specific binding. wikipedia.org However, due to its odor and toxicity, modern protocols often utilize British Anti-Lewisite (BAL) wash buffer, which effectively minimizes non-specific binding without the associated odor. wikipedia.org Washing out the free this compound has little effect on the fluorescence of the bound complex, indicating tight binding to the tetracysteine peptide. For instance, a washing solution containing 250 µM EDT has been used to remove excess and non-specifically bound dye.

Addressing Non-Specific Binding and Background Fluorescence

Non-specific binding and background fluorescence pose significant challenges in this compound labeling, particularly when dealing with weakly expressed or dilute proteins.

This compound, like its counterpart FlAsH-EDT2, can exhibit non-specific binding to endogenous cysteine-rich proteins, leading to background fluorescence. To counteract this, micromolar levels of 1,2-dithiol antidotes, such as 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL), are commonly added. These dithiols outcompete endogenous pairs of thiols for biarsenical binding, thereby minimizing non-specific labeling. Millimolar concentrations of these antidotes can even outcompete the tetracysteine motifs themselves, allowing for the stripping of the dye from target proteins if desired.

Further advancements in mitigating non-specific binding involve the optimization of the tetracysteine motif itself. Sequences such as HRWCCPGCCKTF and FLNCCPGCCMEP have been developed, demonstrating improved dithiol resistance and higher quantum yields, which significantly enhance the contrast between specific and non-specific staining in living cells. These optimized motifs can increase ReAsH contrast by approximately 20-fold and 6-fold over earlier sequences.

The expression level of the target protein significantly influences the specificity and detectability of this compound labeling. Higher protein expression levels, often achieved in transiently transfected cells, generally lead to more efficient and specific labeling. wikipedia.org Conversely, detection of weakly expressed or dilute proteins can be challenging due to spontaneous non-specific background staining. Therefore, this compound is often recommended for labeling recombinant proteins that are expressed at high levels to ensure a favorable signal-to-noise ratio and minimize false positives from non-specific binding.

Photophysical and Cellular Environment Considerations

The photophysical properties of this compound and the cellular environment play crucial roles in its performance as a fluorescent probe. This compound is a red-emitting fluorophore. wikidata.org It is largely non-fluorescent in its free state when complexed with dithiol, but becomes highly fluorescent upon binding to the tetracysteine motif. wikipedia.org The excitation and emission maxima for this compound vary slightly across reports but are generally around 530 nm excitation and 592 nm emission fishersci.at, or 593 nm excitation and 608 nm emission wikidata.org.

Table 2: Photophysical Properties of this compound

| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) |

| Excitation Wavelength | 530 nm fishersci.at | 593 nm wikidata.org | 571 nm |

| Emission Wavelength | 592 nm fishersci.at | 608 nm wikidata.org | 584 nm |

The cellular environment can significantly impact the specificity and sensitivity of fluorescent dyes like this compound. Factors such as intracellular pH, the concentration of competing metals, ionic strength, and hydrophobicity can all influence dye performance. Furthermore, for successful binding, the cysteine thiols within the tetracysteine tag must be in their reduced form. While this is generally true for the reducing environment of the cytosol or nucleus, cysteines located in the secretory pathway lumen or extracellularly may require acute reduction for effective labeling. Despite optimizations, the absolute contrast of ReAsH can still be lower compared to genetically encoded fluorescent proteins like GFP. However, FRET-mediated detection, where ReAsH acts as an acceptor, can significantly improve contrast, making it a viable tool for complex cellular studies.

Photobleaching Characteristics and Mitigation Strategies

This compound, similar to its green-emitting counterpart FlAsH-EDT2, exhibits sensitivity to photobleaching, particularly when exposed to continuous illumination. mims.comctdbase.org Photobleaching refers to the irreversible photochemical alteration of a fluorophore, leading to a permanent loss of its fluorescence. To mitigate this effect and preserve fluorescence signal during imaging, a primary strategy involves minimizing the duration and intensity of excitation light exposure. Researchers typically switch on the excitation light only during active observation and recording, often limiting illumination and recording times to short intervals (e.g., 5–40 milliseconds per data point). mims.com While efforts to develop fluorophores with higher quantum efficiencies and reduced sensitivity to photobleaching are ongoing, the most direct mitigation for this compound remains judicious control of light exposure. mpg.de

Potential for Transient Phenotypic Effects and Cytotoxicity Related to Singlet Oxygen Generation

The utilization of biarsenical probes like this compound can be associated with certain transient phenotypic effects and cytotoxicity. ctdbase.orgscholarsportal.info A key mechanism contributing to these effects is the potential for ReAsH to act as a singlet oxygen generator. nih.gov Singlet oxygen (¹O₂) is a highly reactive oxygen species (ROS) that can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. nih.gov While many cellular functions generally remain normal after labeling with biarsenical dyes, it is considered prudent to ascertain the functionality of the specific biological process under investigation following the labeling procedure. mims.com The generation of reactive oxygen species (ROS) by such compounds can contribute to observed cytotoxic effects.

Comparative Analysis with Alternative Protein Labeling Technologies

This compound and other small molecule biarsenical probes offer distinct advantages and synergistic applications when compared to traditional fluorescent proteins (FPs) and other labeling tags.

Advantages of Small Molecule Biarsenical Probes over Fluorescent Proteins (FPs)

Small molecule biarsenical probes, including this compound, present several compelling advantages over larger fluorescent proteins (FPs) for protein labeling:

Minimal Size and Perturbation: this compound has a molar mass of 545.38 g/mol , making it significantly smaller than typical FPs, which are approximately 30 kDa. wikipedia.orgfishersci.ca The genetically encoded tetracysteine tag itself consists of only a few amino acids, minimizing the potential for steric hindrance or perturbation of the target protein's native activity, folding, or trafficking. wikipedia.orgmpg.de

Pulse-Chase Labeling: A unique capability of biarsenical probes is the ability to perform pulse-chase labeling experiments. This allows for the sequential labeling of proteins with different fluorophores (e.g., FlAsH-EDT2 followed by this compound), enabling researchers to distinguish between older and newly synthesized protein populations and study protein dynamics over time. tcichemicals.commims.com

Correlative Fluorescence and Electron Microscopy (EM): this compound is particularly valuable for correlative microscopy studies. Unlike many FPs, this compound can photoconvert diaminobenzidine into a highly localized precipitate, which can then be stained and detected under an electron microscope. This feature allows for the direct correlation of live-cell fluorescence imaging with high-resolution electron microscopy. ctdbase.orgmpg.denih.gov

Immediate Binding and Reversibility: this compound binds to its tetracysteine tag almost immediately after protein translation, facilitating the visualization of early events in protein synthesis. wikipedia.orgfishersci.ca Furthermore, while the binding is stable for hours, it can be quickly reversed by the addition of excess dithiols like British Anti-Lewisite (BAL), offering control over the labeling state. mims.com

Fluorogenic Nature: this compound is non-fluorescent until it binds to the tetracysteine motif, at which point it becomes highly fluorescent. ctdbase.org This fluorogenic property allows for imaging without the need for extensive washing steps to remove unbound dye, simplifying experimental protocols.

Synergistic Applications and Orthogonal Labeling Strategies with Other Tags

This compound can be effectively integrated into complex labeling strategies, often in combination with other tags:

Fluorescence Resonance Energy Transfer (FRET): this compound serves as an excellent FRET acceptor, particularly from longer-wavelength FPs such as Green Fluorescent Protein (GFP) and Yellow Fluorescent Protein (YFP), or even from Cyan Fluorescent Protein (CFP) when paired with FlAsH. This enables the study of protein-protein interactions and conformational changes. wikipedia.orgmims.com

Orthogonal Labeling: The distinct spectral properties of this compound (red emission) and FlAsH-EDT2 (green-yellow emission) allow for the orthogonal labeling of two different tetracysteine motifs within a single cell. This enables simultaneous study of two distinct proteins and their interactions through colocalization and FRET experiments. wikipedia.orgmims.com

Chromophore-Assisted Light Inactivation (CALI): this compound can be used in CALI, a technique that allows for the spatiotemporal inactivation of specific proteins within a cell through light-induced chromophore activation. mpg.de

Singlet Oxygen-Sensing Applications: ReAsH's ability to generate singlet oxygen has been leveraged in combination with singlet oxygen-sensing FPs (like GFP) to detect protein-protein interactions over distances greater than conventional FRET (up to 25 nm). nih.gov

Applicability in Diverse Model Systems and Organisms

This compound has demonstrated broad applicability across a variety of biological model systems and organisms, highlighting its versatility as a research tool. It has been successfully employed in:

Mammalian Cells: Widely used in common cell lines such as HeLa, HEK293, COS-7, and CHO cells, as well as in primary cortical neurons, for studying various cellular events and subcellular structures. wikipedia.orgtcichemicals.commims.com Applications include investigating β-tubulin dynamics, conformational changes in G protein-coupled receptors, and protein misfolding. wikipedia.orgtcichemicals.comnih.gov

Bacteria: Successful labeling has been reported in Gram-negative bacteria, including Shigella flexneri and Escherichia coli strains. tcichemicals.commims.com

Yeast: The biarsenical-tetracysteine system, including this compound, has been established and utilized in Saccharomyces cerevisiae for live-cell imaging and other assays. tcichemicals.commpg.de

Plants: More recently, its use has extended to plant cells, with successful applications in Arabidopsis and tobacco for studying protein expression and localization. wikipedia.orgtcichemicals.com

In Vivo Studies: Successful labeling has even been reported in vivo in Drosophila eyes, demonstrating its utility in more complex multicellular organisms. mims.com It has also been used to study the type 1 ryanodine (B192298) receptor (RyR1) in intact cells.

Future Prospects and Emerging Directions in Reash Edt2 Research

Development of Novel ReAsH-EDT2 Variants with Enhanced Photostability and Specificity

Current research is dedicated to overcoming existing limitations of biarsenical dyes, such as potential non-specific binding to endogenous cysteine-rich proteins and photostability issues. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov Novel this compound variants are being developed with improved properties. For instance, fluorinated variants of FlAsH have been reported to exhibit enhanced photostability. nih.gov The optimization of the tetracysteine motif itself, such as the CCPGCC sequence and its flanking regions (e.g., FLNCCPGCCMEP and HRWCCPGCCKTF), has already led to improved binding affinity and higher quantum yield for biarsenical dyes. nih.govwikipedia.orgacs.org Future efforts will likely focus on:

Structural modifications of the ReAsH fluorophore: Designing new derivatives to increase quantum yield and reduce photobleaching, potentially through chemical modifications that enhance resistance to reactive oxygen species. researchgate.netd-nb.info

Refinement of the tetracysteine tag: Further engineering of the TC motif to improve specificity and reduce non-specific binding, possibly by exploring novel amino acid sequences or incorporating additional binding elements. nih.govwikipedia.orgresearchgate.netmedchemexpress.com

Development of orthogonal labeling systems: Creating sets of biarsenical dyes and corresponding tags that can be used simultaneously for multi-color imaging without spectral overlap or cross-reactivity, allowing for the study of multiple proteins or processes in parallel. nih.govplos.org

Expansion of In Vivo Applications and Reduction of Systemic Limitations

While this compound is membrane-permeable and has been successfully used for intracellular protein labeling in live cells, its application in more complex in vivo systems still faces challenges, primarily related to potential cytotoxicity from non-specific binding and the need for wash steps. wikipedia.orgresearchgate.netmedchemexpress.complos.orgthermofisher.com Future research aims to mitigate these limitations:

Minimizing non-specific binding: Strategies include developing this compound variants with higher specificity for the engineered tetracysteine tag, reducing the need for rigorous wash steps with agents like BAL (British anti-Lewisite), which can itself affect cellular processes. researchgate.netplos.orgthermofisher.com

Improving pharmacokinetics and biodistribution: Designing this compound derivatives that exhibit favorable pharmacokinetics for in vivo imaging, including better tissue penetration and reduced systemic accumulation in non-target organs.

Enhancing signal-to-noise ratio in complex environments: Developing methods to increase the signal from specifically bound this compound while further suppressing background fluorescence from unbound dye or non-specific interactions, which is crucial for deep tissue imaging. researchgate.net

Integration with Super-Resolution Microscopy and Advanced Imaging Modalities

The small size of this compound, compared to fluorescent proteins, makes it an attractive label for super-resolution microscopy techniques, which require minimal perturbation of the target structure. wikipedia.orgresearchgate.net Future directions include:

STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy): Optimizing this compound and its variants for compatibility with these super-resolution methods to achieve sub-diffraction-limit imaging of protein localization and dynamics. researchgate.netitss.org.ukresearchgate.net

Correlated Light and Electron Microscopy (CLEM): Leveraging ReAsH's ability to act as a singlet oxygen generator for photooxidation, enabling direct correlation of live-cell fluorescence imaging with high-resolution electron microscopy, providing ultrastructural context to dynamic protein events. nih.govucsd.edu

Multi-modal imaging platforms: Integrating this compound labeling with other advanced imaging modalities, such as light sheet microscopy, to enable comprehensive 3D imaging of cellular structures and dynamic processes with enhanced resolution and reduced phototoxicity. mdpi.com

Design and Application of this compound-Based Biosensors for Cellular Physiology

This compound's fluorogenic properties upon binding to a tetracysteine tag make it suitable for designing biosensors that report on specific cellular events. researchgate.netnih.gov Future prospects involve:

Conformational biosensors: Developing this compound-based FRET (Förster Resonance Energy Transfer) biosensors to monitor protein conformational changes, protein-protein interactions, and enzyme activities in real-time within living cells. caymanchem.comwikipedia.orgnih.govd-nb.infoplos.orgacs.org

Environmental sensors: Engineering TC-tagged proteins that undergo conformational changes in response to specific cellular parameters (e.g., pH, ion concentration, redox state), allowing this compound fluorescence to report on these changes.

Spatiotemporal tracking of cellular processes: Designing biosensors to track the dynamics of organelles, vesicles, or macromolecular complexes, providing insights into processes like protein trafficking, membrane fusion, and signal transduction. caymanchem.comacs.org

High-Throughput Screening Platforms Utilizing this compound Labeling

The rapid and specific labeling capabilities of this compound, combined with its small size, make it an attractive candidate for high-throughput screening (HTS) applications. researchgate.net Future directions include:

Drug discovery: Developing HTS assays for identifying compounds that modulate protein localization, interaction, or conformational state by using this compound as a readout. This could be particularly useful for targeting proteins where FP fusions might be disruptive.

Functional genomics: Utilizing this compound labeling in large-scale screens to identify genes or pathways involved in specific cellular processes by monitoring the behavior of TC-tagged proteins.

Automation and miniaturization: Adapting this compound labeling protocols for automated liquid handling systems and miniaturized assay formats (e.g., microfluidics) to enable ultra-high-throughput screening.

Q & A

Basic: How should researchers design a live-cell imaging experiment using ReAsH-EDT2 for tracking protein dynamics?

Methodological Answer:

- Step 1: Clone the protein of interest with a tetracysteine (TC) tag (e.g., CCPGCC) using mammalian expression vectors (e.g., pcDNA6.2/nTC-Tag-DEST) .

- Step 2: Transfect cells and allow transient or stable protein expression. Ensure proper localization via control plasmids (e.g., pcDNA6.2/nTC-Tag-p64) .

- Step 3: Incubate live cells with 0.1–1 µM this compound in culture medium for 15–30 minutes. Use BAL wash buffer (10 mM MES, pH 7.4) to reduce background fluorescence by removing unbound dye .

- Step 4: Acquire red fluorescence (λex = 597 nm, λem = 608 nm) using confocal microscopy. For temporal studies, combine with FlAsH-EDT2 (green) for pulse-chase experiments .

- Key Data: Fluorescence enhancement upon TC-tag binding ranges from 1,000–2,000-fold, with signal-to-noise ratios optimized via EDT and MES buffers .

Basic: What quality control protocols validate this compound purity and functionality?

Methodological Answer:

- HPLC Analysis: Use reverse-phase C18 columns (e.g., Phenomenex Luna) with a gradient of 10–90% acetonitrile in water. Arsenoxide impurities elute early (<5 min), while this compound peaks at ~15 min .

- Fluorescence Assay: Mix 1 µM this compound with 10 µM tetracysteine peptide in MOPS buffer (pH 7.4). Measure fluorescence at 608 nm before and after peptide addition. Valid batches show >1,000-fold intensity increase .

- Stability Testing: Store this compound in anhydrous DMSO at -20°C. Monitor absorbance at 579 nm (ε = 85,000 M⁻¹cm⁻¹) for degradation; stable for >8 years when protected from light .

Advanced: How can researchers resolve contradictory fluorescence data in this compound co-localization studies?

Methodological Answer:

- Control Experiments: Include wild-type and mutant TC-tagged proteins (e.g., Rbx1-H80C) to confirm specificity. Use ImageJ to quantify co-localization ratios (ReAsH signal/GFP signal) across ≥30 cells .

- Statistical Validation: Apply unpaired two-tailed Student’s t-tests to fluorescence intensity ratios. For example, Rbx1-C83H mutants showed 3.5-fold lower co-localization vs. wild-type (p < 0.001) .

- Artifact Mitigation: Pre-treat cells with 10 mM MES to scavenge free thiols, reducing nonspecific binding. Avoid β-mercaptoethanol, which competes with TC tags for arsenic binding .

Advanced: What strategies enable correlative fluorescence and electron microscopy (EM) using this compound?

Methodological Answer:

- Sequential Labeling: Stain live cells with this compound for fluorescence imaging. Fix cells with 2% glutaraldehyde/4% PFA, then oxidize ReAsH with H₂O₂ to generate electron-dense diaminobenzidine (DAB) precipitates for EM .

- Optimization Tips: Use 0.1–0.5% Triton X-100 for membrane permeabilization post-fixation. Validate DAB deposition via TEM; ReAsH-tagged connexin43 showed <10 nm localization precision .

- Limitations: ReAsH’s phototoxicity limits long-term live imaging. Use low laser power (≤5% intensity) and short exposure times (<500 ms) to preserve cell viability .

Advanced: How can this compound be optimized for low-abundance protein studies?

Methodological Answer:

- Signal Amplification: Co-express TC-tagged proteins with affinity-enhancing motifs (e.g., FLNCCPGCCMEP). These increase ReAsH binding affinity (Kd ≤ 1 nM) .

- Background Reduction: Pre-incubate cells with 10 µM EDT for 10 min to block endogenous thiols. Post-stain, use 1 mM BAL wash buffer (pH 7.4) for 30 min .

- Sensitivity Limits: this compound detects proteins at ≥100 copies/cell. For lower abundance, combine with TIRF microscopy to enhance signal contrast .

Basic: What are the critical factors in quantifying this compound fluorescence intensity changes under varying glycerol concentrations?

Methodological Answer:

- Experimental Setup: Prepare 0–30% glycerol solutions in PBS. Add 1 µM this compound and 10 µM TC peptide. Measure fluorescence at 608 nm using a spectrofluorometer .

- Data Interpretation: Fluorescence intensity decreases linearly with glycerol concentration (e.g., 20% glycerol reduces intensity by 35% due to solvent polarity effects). Normalize data to 0% glycerol controls .

- Applications: Use viscosity-adjusted data to correct FRET efficiency calculations in crowded cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.